molecular formula C9H6Cl2F2O4 B1413341 2,6-Dichloro-4-(difluoromethoxy)mandelic acid CAS No. 1807037-45-1

2,6-Dichloro-4-(difluoromethoxy)mandelic acid

Cat. No.: B1413341
CAS No.: 1807037-45-1
M. Wt: 287.04 g/mol
InChI Key: HSPWXETUWSMIIQ-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(difluoromethoxy)mandelic acid is a halogenated derivative of mandelic acid (2-hydroxyphenylacetic acid). Its structure features two chlorine atoms at the 2- and 6-positions of the aromatic ring and a difluoromethoxy group (-OCF₂H) at the 4-position. These substitutions significantly alter its physicochemical properties compared to unmodified mandelic acid.

Properties

IUPAC Name

2-[2,6-dichloro-4-(difluoromethoxy)phenyl]-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F2O4/c10-4-1-3(17-9(12)13)2-5(11)6(4)7(14)8(15)16/h1-2,7,9,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPWXETUWSMIIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(C(=O)O)O)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-(difluoromethoxy)mandelic acid typically involves multiple steps, starting with the preparation of the mandelic acid coreCommon reagents used in these steps include chlorinating agents and difluoromethyl ethers.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to facilitate the chlorination and difluoromethoxylation processes.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(difluoromethoxy)mandelic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions may yield dechlorinated or defluorinated products.

    Substitution: Nucleophilic substitution reactions can replace the chlorine or difluoromethoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2,6-Dichloro-4-(difluoromethoxy)mandelic acid has significant applications in various fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(difluoromethoxy)mandelic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of 2,6-Dichloro-4-(difluoromethoxy)mandelic acid with structurally related mandelic acid derivatives and impurities:

Compound Name CAS RN Molecular Formula Molecular Weight Substituents Purity Applications
This compound Not provided C₉H₆Cl₂F₂O₄ ~283 (calculated) 2,6-Cl; 4-OCF₂H Not available Research/Pharmaceutical studies
(R)-(-)-Mandelic acid 611-71-2 C₈H₈O₃ 152.14 None >92.0% (HPLC) Pharmaceutical impurity standard
(±)-Mandelic-2,3,4,5,6-d₅ acid 70838-71-0 C₈H₃D₅O₃ 157.17 Deuterium at positions 2–6 98 atom% D Isotopic labeling in metabolism studies
4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one (Sertraline impurity) 79560-19-3 C₁₆H₁₂Cl₂O 307.18 Dichlorophenyl-tetralone system Not specified Impurity in sertraline synthesis

Key Observations:

  • Isotopic vs. Functional Modifications : The deuterated mandelic acid (70838-71-0) retains the core structure but is used for tracing metabolic pathways, whereas halogenation in the target compound likely aims to modulate bioactivity or stability .
  • Pharmaceutical Relevance : The sertraline-related impurity (79560-19-3) highlights the role of chlorinated aromatic systems in drug intermediates, suggesting similar synthetic or analytical applications for the target compound .

Metabolic and Stability Profiles

  • Deuterated Compounds : The deuterium in (±)-Mandelic-d₅ acid slows metabolic degradation via the kinetic isotope effect, a property exploited in pharmacokinetic studies .
  • Halogenated Derivatives: Chlorine and fluorine substitutions in the target compound likely enhance resistance to oxidative metabolism, extending its half-life in biological systems compared to non-halogenated analogs.

Biological Activity

2,6-Dichloro-4-(difluoromethoxy)mandelic acid is a specialized chemical compound notable for its unique structure and potential biological activities. This compound features two chlorine atoms and a difluoromethoxy group attached to a mandelic acid backbone, which contributes to its distinct chemical properties and applications in various scientific fields, particularly in medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is C10_{10}H8_{8}Cl2_2F2_2O3_3. Its structure allows for interactions with biological targets, potentially influencing various biochemical pathways.

Synthesis Methods

The synthesis typically involves multiple steps, starting with the preparation of the mandelic acid core. Common reagents used include chlorinating agents and difluoromethyl ethers. The synthesis process is optimized for high yield and purity, employing advanced catalytic systems and controlled reaction environments.

Reaction Pathways

The compound can undergo several chemical reactions:

  • Oxidation: Can produce quinones or other oxidized derivatives.
  • Reduction: May yield dechlorinated or defluorinated products.
  • Substitution: Nucleophilic substitution can replace the chlorine or difluoromethoxy groups with other functional groups.

The biological activity of this compound is attributed to its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to observed effects such as anti-inflammatory or antimicrobial activities. The exact molecular targets remain to be fully elucidated.

Research Findings

Recent studies have indicated that compounds with similar structural motifs often interact effectively with enzymes and receptors, suggesting potential therapeutic applications. For instance:

  • Antimicrobial Activity: Preliminary data suggest that this compound exhibits antimicrobial properties against certain bacterial strains.
  • Anti-inflammatory Effects: Research indicates potential anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis.

Case Studies

  • Antimicrobial Efficacy Study:
    • A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition of bacterial growth at concentrations of 50 µg/mL.
  • Anti-inflammatory Mechanism Investigation:
    • In vitro studies demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.

Data Table: Biological Activity Summary

Biological ActivityTest Organism/ModelConcentration (µg/mL)Effect Observed
AntimicrobialStaphylococcus aureus50Significant growth inhibition
AntimicrobialEscherichia coli50Significant growth inhibition
Anti-inflammatoryMacrophage model-Reduced cytokine production

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dichloro-4-(difluoromethoxy)mandelic acid
Reactant of Route 2
2,6-Dichloro-4-(difluoromethoxy)mandelic acid

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